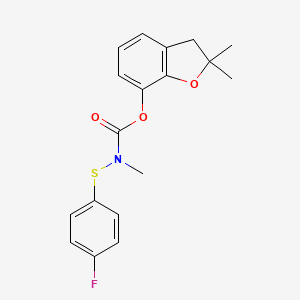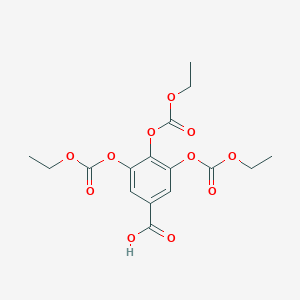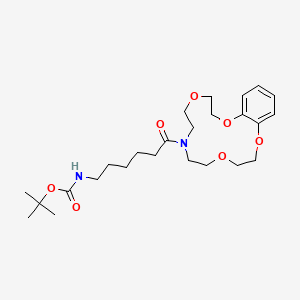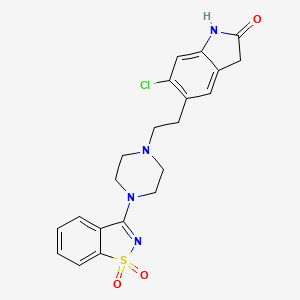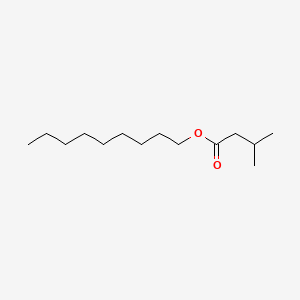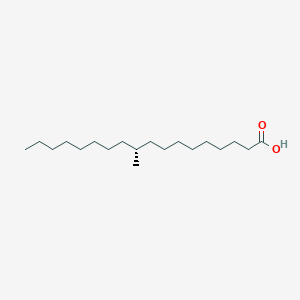
L-(+)-Tuberculostearic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-(+)-Tuberculostearic acid: is a unique fatty acid predominantly found in mycobacteria, including Mycobacterium tuberculosis. It is characterized by its branched-chain structure and plays a significant role in the biology of these bacteria. This compound is of particular interest due to its diagnostic value, biofuel properties, and role in membrane dynamics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-(+)-Tuberculostearic acid can be synthesized through a two-step biosynthesis process involving a SAM-dependent methyltransferase and a flavin adenine dinucleotide (FAD)-binding oxidoreductase. The production can be inhibited by the addition of pivalic acid to mycobacterial growth cultures .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: L-(+)-Tuberculostearic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce more saturated fatty acids.
Wissenschaftliche Forschungsanwendungen
L-(+)-Tuberculostearic acid has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a model compound to study the properties and reactions of branched-chain fatty acids.
Biology: In biology, this compound is studied for its role in the cell wall structure of mycobacteria and its involvement in membrane dynamics .
Medicine: In medicine, it serves as a diagnostic marker for Mycobacterium tuberculosis, aiding in the detection and study of tuberculosis .
Industry: Industrially, this compound is explored for its potential as a biolubricant and biofuel due to its unique properties .
Wirkmechanismus
The mechanism of action of L-(+)-Tuberculostearic acid involves its incorporation into the cell wall of mycobacteria, where it plays a crucial role in maintaining the integrity and functionality of the bacterial membrane. The molecular targets include enzymes involved in fatty acid biosynthesis, such as SAM-dependent methyltransferase and FAD-binding oxidoreductase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to L-(+)-Tuberculostearic acid include other branched-chain fatty acids found in mycobacteria, such as mycolic acids and phthioceranic acids .
Uniqueness: this compound is unique due to its specific structure and its role in the biology of Mycobacterium tuberculosis. Unlike other branched-chain fatty acids, it is used as a diagnostic marker for tuberculosis, highlighting its importance in medical research .
Conclusion
This compound is a fascinating compound with significant implications in various fields, including chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
133398-13-7 |
|---|---|
Molekularformel |
C19H38O2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
(10R)-10-methyloctadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)/t18-/m1/s1 |
InChI-Schlüssel |
BEOUGZFCUMNGOU-GOSISDBHSA-N |
Isomerische SMILES |
CCCCCCCC[C@@H](C)CCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCC(C)CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



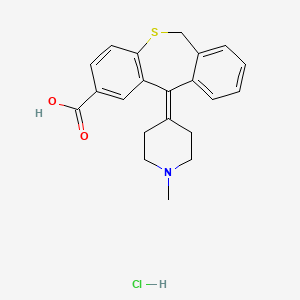

![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
